1-Bromo-5-methylhexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

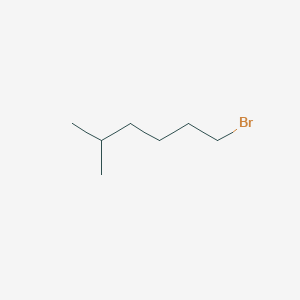

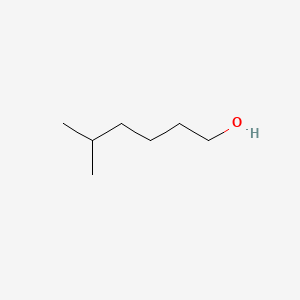

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOFMTDKQYEOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334439 | |

| Record name | 1-Bromo-5-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-37-1 | |

| Record name | 1-Bromo-5-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-methyl-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-5-methylhexane

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in various organic syntheses.

Chemical Identity and Structure

This compound is an organobromine compound and a derivative of hexane (B92381).[1][2] Its basic structure consists of a hexane chain with a methyl group at the fifth carbon and a bromine atom at the first carbon.[3]

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 35354-37-1[4][5] |

| Molecular Formula | C₇H₁₅Br[3][6] |

| Canonical SMILES | CC(C)CCCCBr[4] |

| InChI | InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3[3][5] |

| InChIKey | XAOFMTDKQYEOES-UHFFFAOYSA-N[5] |

| Synonyms | Isoheptyl Bromide, 5-methylhexyl bromide[4][7] |

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[6] It is not miscible with water but is soluble in organic solvents such as alcohols, ethers, acetonitrile, and chloroform.[3][6]

Table of Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 179.10 g/mol [3] |

| Density | 1.103 g/cm³[6][7] |

| Boiling Point | 162-163 °C[6][7] |

| Melting Point | Data not well-documented. Values listed online are often erroneously identical to the boiling point.[6][7] As a liquid stored at 2-8 °C, its melting point is below this range.[3][7] |

| Flash Point | 57 °C[6] |

| Refractive Index | 1.4485[6][7] |

| Vapor Pressure | 2.18 mmHg at 25 °C[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table of Spectroscopic Data:

| Technique | Data |

|---|---|

| ¹H NMR | (400 MHz, CDCl₃) δ 3.41 (t, J = 6.9 Hz, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, J = 6.6 Hz, 6H) |

| ¹³C NMR | (100 MHz, CDCl₃) δ 38.0, 34.1, 33.1, 27.8, 26.0, 22.5 |

| Mass Spectrometry | (EI) m/z 179 (M+, 80), 163 (14), 155 (9), 137 (100) |

| Infrared (IR) | The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[5] Characteristic absorption bands are expected for C-H stretching of sp³ hybridized carbons (2850-3000 cm⁻¹) and a C-Br stretch in the fingerprint region (typically 500-600 cm⁻¹). |

Synthesis and Experimental Protocols

This compound is typically prepared through the bromination of a suitable precursor. A general method involves the reaction of 5-methylhexane with bromine under an inert atmosphere.[6]

Detailed Experimental Protocol: Synthesis from a Mesylate/Tosylate Precursor

A documented lab-scale synthesis involves the reaction of a sulfonate ester of 5-methyl-1-hexanol (B128172) with a bromide salt. The following protocol is adapted from a similar synthesis.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

5-methyl-1-hexanol 1-(4-methylbenzenesulfonate) (or a similar sulfonate precursor)

-

Lithium bromide (LiBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of the starting sulfonate ester (e.g., 24.4 mmol) in a minimal amount of DMF (e.g., 6 mL) is prepared.

-

In a separate reaction flask equipped with a stirrer, a solution of LiBr (e.g., 72.0 mmol) in DMF (e.g., 40 mL) is prepared.

-

The sulfonate ester solution is added slowly to the stirred LiBr solution.

-

The reaction mixture is heated to and maintained at 45 °C for approximately 3 hours, with continuous stirring.

-

Reaction completion is monitored using an appropriate technique (e.g., TLC).

-

Upon completion, the reaction is quenched by the addition of water (e.g., 100 mL).

-

The product is extracted from the aqueous phase multiple times with diethyl ether (e.g., 5 x 250 mL).

-

The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.

-

Purification of the crude product (e.g., via distillation or chromatography) yields the final this compound.

Applications in Research and Development

This compound is a versatile reagent and building block in organic synthesis.[3][6]

-

Intermediate in Synthesis: It is widely used as an intermediate for producing other organic compounds.[6] Its primary function is to introduce the isoheptyl group into a target molecule.

-

Pharmaceutical and Agrochemical Industries: This compound serves as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

-

Material Science: It can be used in the synthesis of materials like synthetic rubber and surfactants.[6]

Caption: Logical overview of this compound properties and uses.

Safety and Handling

This compound is an irritant and flammable substance that requires careful handling.[6]

Table of Safety Information:

| Category | Information |

|---|---|

| GHS Hazard Class | 3 (Flammable Liquid)[7] |

| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin.[6] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]S36: Wear suitable protective clothing.[6] |

| Storage | Store in a cool, dry place away from fire and high temperatures.[6] Recommended storage temperature is 2-8 °C.[7] |

| Protective Measures | Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] |

References

- 1. This compound (CAS 35354-37-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Bromo-5-methylhex-3-yne | C7H11Br | CID 18922074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound CAS 35354-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to 1-Bromo-5-methylhexane (CAS: 35354-37-1) for Researchers and Drug Development Professionals

An essential building block in organic synthesis, 1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile reagent for the introduction of the 5-methylhexyl moiety. This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug development.

Core Properties and Data

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35354-37-1 | [1] |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| Density | 1.103 g/cm³ | [2] |

| Boiling Point | 162-163 °C | [2] |

| Melting Point | Not available | |

| Flash Point | 57 °C | [2] |

| Refractive Index | 1.4485 | [2] |

| Water Solubility | Not miscible | [2] |

| LogP (Octanol/Water) | 3.6 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | 3.41 (t, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, 6H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | 38.0, 34.1, 33.1, 27.8, 26.0, 22.5 | [2] |

| Mass Spectrometry (EI) | m/z 179 (M+), 163, 155, 137 | [2] |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available for reference. | [4] |

Synthesis and Experimental Protocol

This compound is typically synthesized from the corresponding alcohol or a derivative thereof. A common laboratory-scale preparation involves the nucleophilic substitution of a sulfonate ester.

Experimental Protocol: Synthesis from a Sulfonate Precursor

This protocol describes the synthesis of this compound from a 5-methyl-1-hexanol (B128172) derivative, specifically a tosylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 eq)

-

Lithium bromide (LiBr) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

To a stirred solution of lithium bromide (3.0 equivalents) in DMF, slowly add a solution of 5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 equivalent) in a minimal amount of DMF.

-

Heat the reaction mixture to 45 °C and stir continuously for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the product with diethyl ether.

-

Combine the organic phases and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]

Reactivity and Applications in Drug Development

As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 reactions and is also readily converted to its corresponding Grignard reagent. These reactions are fundamental in medicinal chemistry for building more complex molecular architectures.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, making the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the isoheptyl group into various scaffolds.

A prominent application of alkyl halides in drug synthesis is the Williamson ether synthesis, which is used to form ether linkages. This is particularly relevant for the alkylation of phenols, a common structural motif in bioactive molecules.

General Reaction Scheme:

Caption: General Williamson Ether Synthesis.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of the phenolic substrate (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.

-

Purify the product by column chromatography on silica (B1680970) gel.

Grignard Reactions

This compound can be readily converted to the corresponding Grignard reagent, 5-methylhexylmagnesium bromide. This organometallic reagent is a potent carbon-based nucleophile, enabling the formation of carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and esters.[7][8]

General Reaction Scheme:

Caption: Formation and Reaction of a Grignard Reagent.

The following is a general protocol for the formation of a Grignard reagent from a primary alkyl bromide and its subsequent reaction with an aldehyde.[8][9]

Materials:

-

Magnesium turnings

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aldehyde (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once initiated, add the remaining alkyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel.

-

Application in Pharmaceutical Synthesis

While specific examples of marketed drugs synthesized using this compound are not prominently featured in readily accessible literature, its role as a building block for introducing lipophilic alkyl chains is of significant interest in drug design.[10] The isoheptyl group can enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties, such as membrane permeability and metabolic stability.[11]

The introduction of such alkyl chains is a common strategy in lead optimization to modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[10] Therefore, this compound serves as a valuable tool for medicinal chemists in the exploration of structure-activity relationships.

Safety and Handling

This compound is a flammable liquid and an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS02, GHS07 | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 5-methylhexyl group. Its utility in Sₙ2 and Grignard reactions makes it a relevant building block for researchers and professionals in the field of drug development for the synthesis and modification of bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

molecular weight and formula of 1-Bromo-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-5-methylhexane, a key intermediate in various organic synthesis applications.

Core Properties and Data

This compound is a colorless liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Unit |

| Chemical Formula | C₇H₁₅Br | |

| Molecular Weight | 179.1 g/mol | |

| Density | 1.103 | g/cm³ |

| Boiling Point | 162-163 | °C |

| Melting Point | 162-163 | °C |

| Flash Point | 57 | °C |

| Refractive Index | 1.4485 | |

| Vapor Pressure | 2.18 | mmHg at 25°C |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | |

| CAS Number | 35354-37-1 |

Synthesis Pathway

The primary method for the synthesis of this compound involves the bromination of 5-methylhexane. This reaction is typically carried out under an inert atmosphere.[1]

Caption: Synthesis of this compound.

Experimental Protocols

-

Reaction Vessel: A glass reactor equipped with a stirrer, dropping funnel, and a condenser is typically used.

-

Inert Atmosphere: The reaction is best performed under an inert gas like nitrogen or argon to prevent side reactions.

-

Temperature Control: The reaction temperature should be carefully controlled, as bromination reactions can be exothermic.

-

Purification: The product, this compound, would likely be purified using distillation to remove unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of the C-Br bond and other functional groups.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary application is as a reaction intermediate for the synthesis of more complex molecules, including:

-

Pharmaceutical compounds

-

Surfactants

-

Synthetic rubbers and other organic compounds[1]

The presence of the bromine atom provides a reactive site for various nucleophilic substitution and coupling reactions, making it a valuable tool for medicinal chemists and materials scientists.

References

An In-depth Technical Guide to 1-Bromo-5-methylhexane

This technical guide provides a comprehensive overview of 1-Bromo-5-methylhexane, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This name is derived from its chemical structure, which consists of a six-carbon hexane (B92381) chain with a bromine atom on the first carbon and a methyl group on the fifth carbon.

The compound is also known by several common synonyms, which are listed in the table below.

| Synonym | Reference |

| Isoheptyl Bromide | [1] |

| 5-methylhexyl bromide | [1] |

| Hexane, 1-bromo-5-methyl- | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₇H₁₅Br | [1][3] |

| Molecular Weight | 179.10 g/mol | [1][4] |

| CAS Number | 35354-37-1 | [1][3] |

| Appearance | Colorless liquid/oil | [5][6] |

| Boiling Point | 162-163 °C | [1][3][6] |

| Density | 1.103 g/cm³ | [1][2][3] |

| Refractive Index | 1.4485 | [1][2][3] |

| Flash Point | 57 °C | [1][3][6] |

| Solubility | Insoluble in water; slightly soluble in acetonitrile (B52724) and chloroform. | [1][3][5][6][7] |

| Storage Temperature | 2-8 °C | [3][5] |

Experimental Protocols

This compound is a versatile reagent in organic synthesis, commonly used as an intermediate for the introduction of the isoheptyl group.[5] Below are detailed protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 5-methyl-1-hexanol (B128172) tosylate with lithium bromide.[3]

Materials:

-

5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (Compound 24)

-

Lithium bromide (LiBr)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

A solution of 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (6.60 g, 24.4 mmol) in DMF (6 mL) is slowly added to a stirred solution of LiBr (6.26 g, 72.0 mmol) in DMF (40 mL).[3]

-

The reaction mixture is continuously stirred at 45 °C for 3 hours.[3]

-

Upon completion, the reaction is quenched by the addition of water (100 mL).[3]

-

The product is extracted several times with diethyl ether (5 x 250 mL).[3]

-

The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.[3]

-

The crude product is then purified to obtain the target compound.[3]

Grignard Reaction using an Alkyl Bromide (General Protocol)

This compound can be used to form a Grignard reagent, which is a potent nucleophile for creating carbon-carbon bonds. The following is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

-

Alkyl bromide (e.g., this compound)

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Electrophile (e.g., aldehyde, ketone, ester)

-

Aqueous acid solution (for workup)

Procedure:

-

Apparatus Setup: A dry three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried to remove any moisture.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed, then allowed to cool.

-

Grignard Reagent Formation: A solution of the alkyl bromide (1.0 equivalent) in anhydrous ether is added dropwise to the activated magnesium turnings. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted.

-

Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of the electrophile (1.0 equivalent) in anhydrous ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

The following diagram illustrates the synthetic pathway for this compound from its corresponding tosylate precursor.

Caption: Synthesis of this compound via nucleophilic substitution.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound CAS#: 35354-37-1 [m.chemicalbook.com]

- 4. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound CAS 35354-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Bromo-5-methylhexane, a valuable building block in organic synthesis. The data presented herein has been compiled from various sources to ensure accuracy and reliability, and is supplemented with detailed experimental protocols for its determination.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction engineering to the design of purification processes.

| Property | Value | Units |

| Boiling Point | 162-163[1][2] | °C |

| Density | 1.103[1][2][3] | g/cm³ |

| Refractive Index | 1.4485[1][2] | n/a |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in chemical research and development. The following sections detail the standard experimental methodologies for measuring the boiling point, density, and refractive index of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with distillation being a common and reliable technique.[4][5]

Protocol: Simple Distillation

-

Apparatus Setup: A distillation flask is charged with the liquid sample (approximately 5 mL) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask such that the top of the thermometer bulb is level with the side arm of the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[5]

-

Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a digital density meter provides accurate and reproducible results. The American Society for Testing and Materials (ASTM) has established standard test methods, such as ASTM D4052, for this purpose.[6]

Protocol: Pycnometer Method

-

Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). Care is taken to avoid the presence of air bubbles.

-

Weighing: The filled pycnometer is weighed at a controlled temperature.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement, and standard procedures are outlined in ASTM D1218 and ASTM D1747.[7][8]

Protocol: Using an Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prism must be carefully controlled and recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).

Experimental Workflow Visualization

The logical flow for the determination of these key physical properties can be visualized as follows:

Caption: A logical workflow for the determination of key physicochemical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. vernier.com [vernier.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. petrolube.com [petrolube.com]

- 8. petrolube.com [petrolube.com]

Solubility of 1-Bromo-5-methylhexane in Acetonitrile and Chloroform: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of 1-bromo-5-methylhexane in two common organic solvents: acetonitrile (B52724) and chloroform (B151607). This information is critical for professionals in chemical research and drug development who utilize haloalkanes as intermediates or reagents in various synthetic pathways.

Introduction to this compound and Solvent Properties

This compound (C₇H₁₅Br) is a colorless, liquid organobromine compound.[1][2] Understanding its solubility is fundamental for its application in organic synthesis, particularly in reactions where solvent choice influences reaction kinetics, yield, and purity.[1][2]

-

Acetonitrile (CH₃CN) is a polar aprotic solvent with a significant dipole moment, making it a versatile medium for a wide range of chemical reactions.

-

Chloroform (CHCl₃) is a polar protic solvent, though less polar than acetonitrile. It is widely used for dissolving a variety of organic compounds.

The principle of "like dissolves like" is central to understanding the solubility of this compound.[3][4] Haloalkanes, such as this compound, possess both a polar carbon-halogen bond and a nonpolar alkyl chain.[3] Their solubility in organic solvents is governed by the balance of intermolecular forces, including London dispersion forces and dipole-dipole interactions, between the solute and solvent molecules.[3][5] Generally, haloalkanes dissolve in organic solvents because the energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[5][6]

Solubility Data

| Compound | Solvent | Qualitative Solubility |

| This compound | Acetonitrile | Slightly Soluble[2][7][8] |

| This compound | Chloroform | Slightly Soluble[2][7][8] |

Table 1: Qualitative Solubility of this compound

Theoretical Framework for Solubility

The dissolution of a solute in a solvent can be understood as a three-step process. The overall enthalpy change of the solution (ΔHsolution) determines the energetics of dissolution.

For this compound in acetonitrile and chloroform, the nonpolar alkyl chain interacts favorably with the organic solvents through London dispersion forces. The polar C-Br bond can also participate in dipole-dipole interactions with the polar solvent molecules. The term "slightly soluble" suggests that the overall energy change upon mixing is not highly favorable, indicating that the solute-solute and solvent-solvent interactions are relatively strong compared to the solute-solvent interactions.

Experimental Protocol for Solubility Determination

A common and precise method for determining the solubility of a liquid like this compound in an organic solvent is the dynamic method followed by gas chromatographic analysis.[9] This method involves creating a saturated solution at a specific temperature and then quantifying the concentration of the solute.

Methodology:

-

Saturation: A surplus of this compound is added to a known volume of the solvent (acetonitrile or chloroform) in a temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand for the undissolved solute to separate, typically by settling.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

-

Quantification: The concentration of this compound in the sample is determined using gas chromatography (GC). This involves injecting a known volume of the sample into the GC and comparing the peak area of the solute to a calibration curve prepared with standard solutions of known concentrations.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is temperature-dependent. For most solids and liquids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined experimentally.

-

Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility.

-

Pressure: For liquid-liquid systems, pressure generally has a negligible effect on solubility under typical laboratory conditions.

Conclusion

While precise quantitative data is not widely published, this compound is qualitatively described as slightly soluble in both acetonitrile and chloroform. This is consistent with the general principle that haloalkanes tend to dissolve in organic solvents due to the compatibility of their intermolecular forces. For applications requiring precise solubility values, experimental determination using methods such as the dynamic method with gas chromatographic analysis is recommended. Understanding the solubility characteristics of this compound is essential for its effective use in research and development, particularly in the synthesis of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound CAS#: 35354-37-1 [m.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

1-Bromo-5-methylhexane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) details for 1-Bromo-5-methylhexane (CAS No: 35354-37-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical Identity and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a flammable organic compound widely used as a reaction intermediate in organic synthesis, particularly in the production of pharmaceuticals, surfactants, and synthetic rubber.[1] It is immiscible with water but soluble in organic solvents like alcohols and ethers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15Br | [1][2] |

| Molecular Weight | 179.1 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent | [1] |

| Boiling Point | 162-163°C | [1][4] |

| Melting Point | 162-163°C | [1][4] |

| Flash Point | 57°C (134.6°F) | [1][5] |

| Density | 1.103 g/cm³ | [1][4] |

| Vapor Pressure | 2.18 mmHg at 25°C | [1] |

| Water Solubility | Not miscible | [1][4] |

| Refractive Index | 1.4485 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][2][3][6]

Hazard Statements:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Source |

| Flammable liquids | 3 | [2][3][4] |

| Skin corrosion/irritation | 2 | [2][3][4] |

| Serious eye damage/eye irritation | 2A | [2][4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | [2][3][4] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not publicly available in the reviewed safety data sheets. These studies are typically conducted by the manufacturer and are proprietary. The provided safety information is a summary of the results of such experiments.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Gloves must be inspected prior to use.[7]

-

Respiratory Protection: Use in a well-ventilated area.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid ingestion and inhalation.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

-

Take precautionary measures against static discharges.[3][5]

-

Handle in accordance with good industrial hygiene and safety practices.[5][7] Wash hands before breaks and at the end of the workday.[7]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[3][7]

-

Keep away from heat, sparks, and flame.[3]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [5] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Water mist, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7] Water mist may be used to cool closed containers.[3][5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: Flammable.[3] Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[3][5] Containers may explode when heated.[3][5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3][7] Use personal protective equipment.[3][7] Remove all sources of ignition.[3][5]

-

Environmental Precautions: Should not be released into the environment.[3] Do not let the product enter drains.[7]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][5] Keep in suitable, closed containers for disposal.[3][5][7] Use spark-proof tools and explosion-proof equipment.[3][5]

Disposal Considerations

Waste from residues or unused products is classified as hazardous.[3] Dispose of in accordance with local, state, and federal regulations.[3] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[3] Empty containers retain product residue and can be dangerous.[3]

Toxicological Information

-

Acute Toxicity: No data available for oral, dermal, or inhalation LD50.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.[3]

-

Carcinogenicity: No known carcinogenic chemicals in this product.[3]

-

Reproductive Toxicity: No data available.[3]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3][4] The target organ is the respiratory system.[3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[3]

-

Aspiration Hazard: No data available.[3]

Ecological Information

-

Ecotoxicity: Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]

-

Persistence and Degradability: Immiscible with water.[3]

-

Bioaccumulative Potential: May have some potential to bioaccumulate.[3]

-

Mobility in Soil: Spillage is unlikely to penetrate the soil.[3] The product is insoluble and sinks in water.[3] It is not likely to be mobile in the environment due to its low water solubility.[3]

Transport Information

-

UN Number: UN1993[3]

-

Proper Shipping Name: Flammable liquid, n.o.s.[3]

-

Technical Name: (this compound)[3]

-

Hazard Class: 3[3]

-

Packing Group: III[3]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. China this compoundï¼CAS# 35354-37-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. 4adi.com [4adi.com]

- 8. aksci.com [aksci.com]

comprehensive spectroscopic data for 1-Bromo-5-methylhexane (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-5-methylhexane, a key alkyl halide intermediate in various organic syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.41 | Triplet (t) | 2H | 6.9 | -CH₂-Br (H1) |

| 1.83 | Multiplet (m) | 2H | -CH₂- (H2) | |

| 1.54 | Multiplet (m) | 1H | -CH- (H5) | |

| 1.42 | Multiplet (m) | 2H | -CH₂- (H3) | |

| 1.19 | Multiplet (m) | 2H | -CH₂- (H4) | |

| 0.88 | Doublet (d) | 6H | 6.6 | -CH(CH₃)₂ (H6, H7) |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 38.0 | C5 |

| 34.1 | C2 |

| 33.1 | C1 |

| 27.8 | C4 |

| 26.0 | C3 |

| 22.5 | C6, C7 |

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-2850 | Strong | C-H Stretch (alkane) |

| 1465 | Medium | C-H Bend (CH₂) |

| 1385 | Medium | C-H Bend (CH₃) |

| 650-550 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 179/181 | 80 | [M]⁺ (Molecular Ion) |

| 163/165 | 14 | [M - CH₃]⁺ |

| 155/157 | 9 | [M - C₂H₅]⁺ |

| 137/139 | 100 | [M - C₃H₆]⁺ |

| 99 | [M - Br]⁺ | |

| 57 | [C₄H₉]⁺ | |

| 43 | [C₃H₇]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used, and a greater number of scans are accumulated due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of liquid this compound can be obtained using the neat thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key logical relationships and processes relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-5-methylhexane

This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-5-methylhexane. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, experimental protocols for acquiring such data, and a structural correlation to the NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall molecular structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (2H) | ~ 3.40 | Triplet | 2H | ~ 6.8 |

| H-b (2H) | ~ 1.85 | Quintet | 2H | ~ 7.0 |

| H-c (2H) | ~ 1.40 | Quintet | 2H | ~ 7.2 |

| H-d (2H) | ~ 1.20 | Quartet | 2H | ~ 7.0 |

| H-e (1H) | ~ 1.50 | Nonet | 1H | ~ 6.6 |

| H-f (6H) | ~ 0.88 | Doublet | 6H | ~ 6.6 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display seven unique signals, one for each carbon atom in a different chemical environment. The chemical shifts are influenced by the attached atoms and their position relative to the bromine.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~ 33 |

| C-2 | ~ 32 |

| C-3 | ~ 35 |

| C-4 | ~ 28 |

| C-5 | ~ 38 |

| C-6 | ~ 22 |

| C-7 | ~ 22 |

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] For this compound, CDCl₃ is a suitable solvent.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] Ensure the sample height is between 40-50 mm.[2]

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 8 - 16 scans are generally sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) is standard.

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with labels for each unique proton and carbon environment, corresponding to the predicted NMR data.

Caption: Molecular structure of this compound with NMR assignments.

References

mass spectrometry fragmentation patterns for 1-Bromo-5-methylhexane

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-5-methylhexane

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For professionals in research, science, and drug development, understanding the fragmentation patterns of molecules is crucial for structural elucidation and identification. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for this compound (C₇H₁₅Br).

Alkyl halides, such as this compound, exhibit characteristic fragmentation behaviors in mass spectrometry. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (a ~1:1 ratio).[1][2] This results in two molecular ion peaks of similar intensity, M+ and (M+2)+, separated by two mass units.[2][3] The primary fragmentation pathways for alkyl halides typically involve the cleavage of the carbon-halogen bond and cleavage of the carbon-carbon skeleton.[4][5]

Experimental Protocols

The data presented in this guide is typically obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Methodology: Electron Ionization Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the analyte from any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, most commonly one of the non-bonding electrons from the bromine atom, to form a positively charged radical ion known as the molecular ion (M⁺•).[4][6]

-

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals or molecules.[6] This fragmentation is a reproducible process that is characteristic of the molecule's structure.

-

Mass Analysis: The resulting positive ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragmentation processes. The molecule has a molecular weight of approximately 179.10 g/mol .[7][8][9]

3.1 Molecular Ion Formation

The initial step is the formation of the molecular ion. Due to the isotopic distribution of bromine, two distinct molecular ion peaks are observed at m/z 178 (containing ⁷⁹Br) and m/z 180 (containing ⁸¹Br).

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

characteristic IR absorption frequencies of 1-Bromo-5-methylhexane

An In-depth Technical Guide to the Characteristic Infrared (IR) Absorption Frequencies of 1-Bromo-5-methylhexane

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed overview of the characteristic IR absorption frequencies for this compound, a halogenated alkane. The information presented herein is essential for structure elucidation, reaction monitoring, and quality control where this compound is utilized.

Molecular Structure and Functional Groups

This compound (C₇H₁₅Br) is a primary alkyl bromide.[1][2] Its structure consists of a hexane (B92381) chain with a bromine atom at position 1 and a methyl group at position 5. The key functional groups and bond types that give rise to characteristic IR absorptions are:

-

Alkane Framework: C-H (methyl, methylene, and methine) and C-C single bonds.

-

Alkyl Halide: A terminal Carbon-Bromine (C-Br) bond.

The vibrational modes of these groups absorb infrared radiation at specific frequencies, which are summarized in the table below.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the principal IR absorption frequencies anticipated for this compound. These frequencies are based on established correlations for alkanes and alkyl halides.[3][4][5]

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane (C-H) | sp³ C-H Stretch | 2850 - 3000 | Strong |

| Alkane (-CH₂-) | Scissoring (Bending) | ~1465 | Medium |

| Alkane (-CH₃) | Asymmetrical Bending | ~1450 | Medium |

| Alkane (-CH₃) | Symmetrical Bending (Rock) | ~1375 | Medium |

| Terminal Alkyl Bromide (-CH₂Br) | C-H Wag | 1150 - 1300 | Medium |

| Alkyl Bromide (C-Br) | C-Br Stretch | 515 - 690 | Strong |

Logical Relationship Diagram

The following diagram illustrates the connection between the structural components of this compound and their corresponding characteristic IR absorption regions.

Caption: Relationship between structure and IR absorption in this compound.

Experimental Protocol: Acquiring the IR Spectrum

This section details the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample such as this compound.

Objective: To obtain a high-quality transmission IR spectrum of liquid this compound.

Materials:

-

FT-IR Spectrometer

-

Demountable liquid cell or two salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)

-

Sample of this compound

-

Pasteur pipette or dropper

-

Cleaning solvent (e.g., dichloromethane (B109758) or isopropanol)

-

Lens tissues

Procedure:

-

Spectrometer Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Ensure the sample holder is empty and the salt plates are not in the beam path.

-

Close the sample compartment lid.

-

Using the instrument's software, initiate the command to collect a background scan.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[6]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. The film should appear translucent without air bubbles.[6]

-

Avoid applying excessive pressure, which can damage the salt plates.

-

-

Sample Spectrum Acquisition:

-

Carefully place the assembled salt plates into the sample holder within the spectrometer's sample compartment.

-

Close the compartment lid.

-

Using the software, initiate the command to collect the sample spectrum. The software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

-

-

Cleaning and Shutdown:

-

Once the spectrum is obtained, remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly by wiping with a lens tissue soaked in an appropriate volatile solvent (e.g., dichloromethane).[6] Perform this in a fume hood.

-

Allow the plates to air dry completely before storing them in a desiccator to protect them from moisture.

-

Leave the sample compartment of the spectrometer clean and closed.

-

References

commercial suppliers and purchasing options for 1-Bromo-5-methylhexane

For Immediate Release

This technical guide provides an in-depth overview of 1-Bromo-5-methylhexane (CAS No. 35354-37-1), a versatile alkyl bromide reagent for chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. It details commercial sourcing options, key chemical properties, and a representative experimental protocol for its application in Grignard reactions.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product is typically around 95% or higher. Below is a summary of purchasing options from selected suppliers. Pricing is subject to change and may not include shipping and handling fees.

| Supplier | Available Quantities | Purity | Price (USD) |

| Sigma-Aldrich | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | 95% | $11.50 (100 mg) - $552.00 (25 g) |

| Cenmed (via Aladdin Scientific) | 5 g | Not Specified | $303.44[1] |

| Key Organics | Not Specified | Not Specified | £79.00 - £591.00 (pricing tiers)[2] |

| Home Sunshine Pharma | Bulk quantities | ≥99.0% | Contact for quote[3] |

| CP Lab Safety | 10 g | min 95% | Contact for quote[4] |

| Guidechem | 1 kg (min order), 10 Metric Ton/Month | Not Specified | Contact for quote[5] |

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only.[4]

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[6] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[6]

| Property | Value |

| CAS Number | 35354-37-1[2][3][4] |

| Molecular Formula | C7H15Br[4] |

| Molecular Weight | 179.11 g/mol [4] |

| Density | 1.103 g/cm³[3] |

| Boiling Point | 162-163 °C[3] |

| Flash Point | 48.4 °C[3] |

| Refractive Index | 1.4485[3] |

| Storage Temperature | 2-8 °C, sealed in dry conditions[3] |

Safety Information

This compound is classified as a flammable liquid and an irritant.[3][6] It can cause irritation to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable protective clothing, should be worn when handling this chemical.[6]

Experimental Protocol: Grignard Reaction

The following is a representative protocol for the preparation of a Grignard reagent from this compound and its subsequent reaction with an electrophile, such as benzaldehyde (B42025). This procedure is adapted from standard laboratory practices for Grignard reactions.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, (5-methylhexyl)magnesium bromide.

-

-

Reaction with Benzaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

-

Visualized Workflows

The following diagrams illustrate the procurement and experimental workflows.

Caption: Procurement Workflow for this compound.

Caption: Experimental Workflow for Grignard Reaction.

References

An In-depth Technical Guide to the Properties of Isoheptyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoheptyl bromide, systematically named 1-bromo-5-methylhexane (CAS No: 35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure imparts specific physical and chemical properties that are of interest in various fields of organic synthesis.[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a comprehensive overview of the known experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis and characterization, and a theoretical discussion of its chemical reactivity.

Quantitative Data Summary

The experimental physical and spectroscopic properties of isoheptyl bromide (this compound) are summarized in the tables below for clear comparison and reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br | [2][3] |

| Molecular Weight | 179.10 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 162-163 °C | [2][5] |

| Density | 1.103 g/cm³ | [2][4] |

| Refractive Index (n_D) | 1.4485 - 1.449 | [2][4] |

| Flash Point | 57 °C | [2][6] |

| Water Solubility | Not miscible | [2][5] |

| Solubility | Soluble in alcohols, ethers, acetonitrile (B52724) (slightly), chloroform (B151607) (slightly) | [1][2] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Spectra referenced from a 400 MHz spectrometer in CDCl₃[7]

| ¹H NMR Data | ¹³C NMR Data | |||

| Assignment | Chemical Shift (ppm) | Multiplicity & Coupling (J) | Assignment | Chemical Shift (ppm) |

| H-1 (-CH₂Br) | 3.41 | t, J = 6.9 Hz | C-1 (-CH₂Br) | 34.1 |

| H-2 (-CH₂-) | 1.83 | m | C-2 (-CH₂-) | 33.1 |

| H-3 (-CH₂-) | 1.42 | m | C-3 (-CH₂-) | 26.0 |

| H-4 (-CH₂-) | 1.19 | m | C-4 (-CH₂-) | 38.0 |

| H-5 (-CH-) | 1.54 | m | C-5 (-CH-) | 27.8 |

| H-6, H-7 (-CH₃) | 0.88 | d, J = 6.6 Hz | C-6, C-7 (-CH₃) | 22.5 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Spectroscopy Type | Key Peaks / Wavenumbers | Source(s) |

| Mass Spectrometry (EI) | m/z 179/181 (M+), 137, 163 | [7] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹, ~1370 cm⁻¹), and C-Br stretching (typically ~500-680 cm⁻¹) | [3] |

Theoretical Properties and Reactivity

As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9]

-

Sₙ2 Reactivity: The Sₙ2 mechanism is favored due to the accessibility of the electrophilic carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric hindrance is the primary factor governing Sₙ2 reaction rates, and for primary halides like isoheptyl bromide, this barrier is low.[9]

-

Sₙ1 Reactivity: The Sₙ1 pathway is highly disfavored. This mechanism involves the formation of a carbocation intermediate.[8] The primary carbocation that would result from the departure of the bromide ion is highly unstable and energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred Sₙ2 reaction pathway.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isoheptyl bromide are provided below. These protocols are representative and may be adapted based on available laboratory equipment and reagents.

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from its corresponding mesylate precursor.[7]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-